7-Hydroxy-2-naphthyl 3-chlorobenzoate
Description
7-Hydroxy-2-naphthyl 3-chlorobenzoate is an aromatic ester derived from 3-chlorobenzoic acid and 7-hydroxy-2-naphthol. The compound features a naphthyl group (enhancing hydrophobicity) and a chlorine substituent (influencing reactivity and degradation pathways). Its ester linkage may confer stability, but the hydroxyl group on the naphthyl moiety could facilitate solubility in polar solvents or participation in hydrogen bonding .
Properties
Molecular Formula |
C17H11ClO3 |
|---|---|
Molecular Weight |
298.7 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-2-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C17H11ClO3/c18-14-3-1-2-12(8-14)17(20)21-16-7-5-11-4-6-15(19)9-13(11)10-16/h1-10,19H |
InChI Key |
LXFLNAWWHVTENV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- The chlorine atom in 3CBA and this compound increases electrophilicity, making these compounds more resistant to non-specific enzymatic degradation compared to non-chlorinated analogs like benzoate .
Microbial Degradation Pathways
Key Findings :
- 3CBA Degradation : Rhodococcus opacus 1CP uniquely degrades 3CBA via both 3-chloro- and 4-chlorocatechol intermediates, a pathway enabled by a linear mega-plasmid encoding chlorocatechol 1,2-dioxygenase and cycloisomerase . In contrast, Pseudomonas putida exhibits catabolite repression of the clcABD operon (responsible for 3CBA degradation) in the presence of succinate or fumarate .
- Role of Substituents : Chlorination impedes degradation kinetics compared to hydroxylation. For example, 3-hydroxybenzoate is metabolized faster than 3CBA in phototrophic bacteria like Rhodopseudomonas palustris .
Microbial Response and Toxicity
Key Insights :
Contrasts :
- Chlorinated benzoates like 3CBA are prioritized in bioremediation studies due to their recalcitrance, whereas hydroxylated analogs are more relevant in synthetic chemistry .
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